
Clk1/2-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clk1/2-IN-3 is a potent and selective inhibitor of CDC-like kinases 1 and 2 (CLK1 and CLK2). These kinases play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich proteins. This compound has shown significant antiproliferative activity and is used in scientific research to study cell growth and apoptosis, particularly in cancer cells .
Vorbereitungsmethoden
The synthesis of Clk1/2-IN-3 involves several steps, starting with the preparation of the core scaffold. One common synthetic route includes the formation of a 6,7-dihydropyrrolo[3,4-g]indol-8(1H)-one core. This is achieved through a series of reactions, including cyclization and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures . Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Analyse Chemischer Reaktionen
Clk1/2-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s stability and reactivity.
Substitution: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Wissenschaftliche Forschungsanwendungen
Clk1/2-IN-3 is widely used in scientific research due to its ability to inhibit CLK1 and CLK2. Some of its applications include:
Chemistry: Studying the effects of kinase inhibition on various biochemical pathways.
Biology: Investigating the role of CLK1 and CLK2 in cell cycle regulation and apoptosis.
Industry: Developing new drugs and therapeutic agents targeting CLK1 and CLK2.
Wirkmechanismus
Clk1/2-IN-3 exerts its effects by inhibiting the activity of CLK1 and CLK2. These kinases are involved in the phosphorylation of serine/arginine-rich proteins, which are essential for pre-mRNA splicing. By inhibiting these kinases, this compound disrupts the splicing process, leading to alterations in gene expression and subsequent inhibition of cell growth and induction of apoptosis . The molecular targets include CLK1, CLK2, and other related kinases involved in splicing regulation .
Vergleich Mit ähnlichen Verbindungen
Clk1/2-IN-3 is unique due to its high selectivity and potency in inhibiting CLK1 and CLK2. Similar compounds include:
TG003: Selectively inhibits CLK1 and CLK4, but has different effects on cell proliferation.
KuWal151: Inhibits CLK1, CLK2, and CLK4 with high selectivity, but has a different core scaffold.
MU1210: A potent inhibitor of CLK1/2/4, used as a chemical probe in research.
This compound stands out due to its specific inhibition of CLK1 and CLK2, making it a valuable tool in studying the role of these kinases in various biological processes.
Eigenschaften
Molekularformel |
C21H21N5O2 |
|---|---|
Molekulargewicht |
375.4 g/mol |
IUPAC-Name |
4-(1-hydroxy-2-methylpropan-2-yl)-N-[6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl]benzamide |
InChI |
InChI=1S/C21H21N5O2/c1-21(2,13-27)17-6-3-14(4-7-17)20(28)25-18-12-26-11-15(5-8-19(26)24-18)16-9-22-23-10-16/h3-12,27H,13H2,1-2H3,(H,22,23)(H,25,28) |
InChI-Schlüssel |
HFTFHYOWHGAEGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CNN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


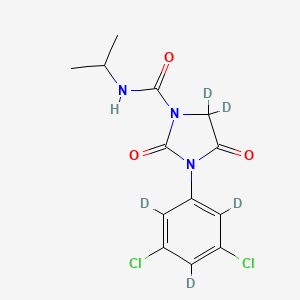
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
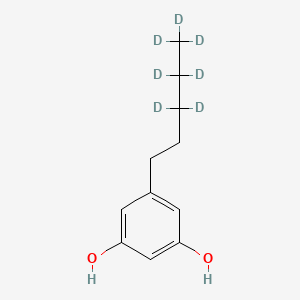
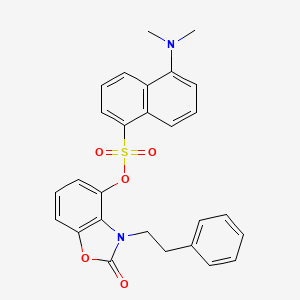

![(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B12396487.png)
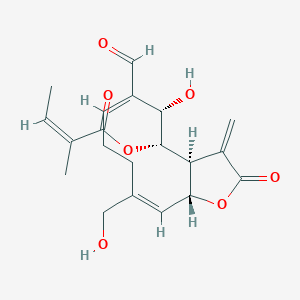
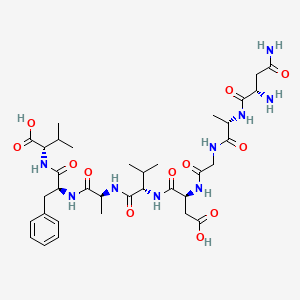
![[(3R,4S)-4-methyloxolan-3-yl] N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]carbamate](/img/structure/B12396511.png)
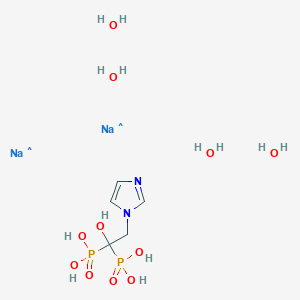

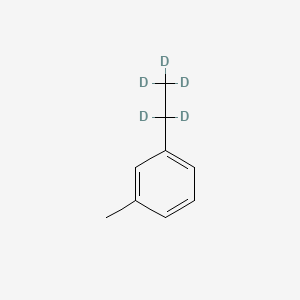
![N-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide](/img/structure/B12396532.png)
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)
